molecular formula C6H10N2O3 B1335547 (3-Oxopiperazin-2-yl)acetic acid CAS No. 405214-33-7

(3-Oxopiperazin-2-yl)acetic acid

Cat. No. B1335547
CAS RN: 405214-33-7
M. Wt: 158.16 g/mol
InChI Key: DXJIRWKIYQMFBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “(3-Oxopiperazin-2-yl)acetic acid” involves multiple steps. The process includes the use of sodium carbonate in water and acetone, followed by the addition of methanol. Further steps involve the use of sulfuric acid in water, benzotriazol-1-ol, and 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride in N,N-dimethyl-formamide .


Molecular Structure Analysis

The molecular formula of “(3-Oxopiperazin-2-yl)acetic acid” is C6H10N2O3 . The InChI code for this compound is 1S/C6H10N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h4,7H,1-3H2,(H,8,11)(H,9,10) .


Physical And Chemical Properties Analysis

“(3-Oxopiperazin-2-yl)acetic acid” is a solid at room temperature . The compound has a molecular weight of 158.16 . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Comprehensive Analysis of (3-Oxopiperazin-2-yl)acetic Acid Applications

(3-Oxopiperazin-2-yl)acetic acid, with the molecular formula

C6H10N2O3 C_6H_{10}N_2O_3 C6​H10​N2​O3​

and a molecular weight of 158.156, is a chemical compound with several potential applications in scientific research . Below is a detailed analysis of its unique applications across various fields:

Proteomics Research

Application: This compound is utilized in proteomics to study protein interactions and functions. Its reactive groups can be used to modify proteins or peptides, which aids in the identification and quantification of these molecules during mass spectrometry analysis.

Drug Synthesis

Application: As a building block in medicinal chemistry, (3-Oxopiperazin-2-yl)acetic acid is employed in the synthesis of various pharmacologically active molecules. Its structure is particularly useful in creating new compounds with potential anti-inflammatory properties .

Biochemical Assays

Application: In biochemical assays, this compound can act as a substrate or inhibitor for certain enzymes. This is crucial for understanding enzyme kinetics and for the development of new drugs targeting these enzymes.

Material Science

Application: The compound’s unique chemical properties allow it to be used in the development of novel materials. For instance, it can be incorporated into polymers to enhance their properties or to create new types of biodegradable materials.

Agricultural Chemistry

Application: In the field of agricultural chemistry, (3-Oxopiperazin-2-yl)acetic acid can be used to synthesize compounds that act as growth promoters or pesticides. Its efficacy in these roles stems from its ability to interact with biological systems at the molecular level.

Chemical Education

Application: This compound is also valuable in chemical education, where it can be used to demonstrate various chemical reactions and principles. It serves as an example of a functionalized piperazine, which is a common motif in many pharmaceuticals.

Analytical Chemistry

Application: In analytical chemistry, (3-Oxopiperazin-2-yl)acetic acid can be used as a standard or reagent in chromatographic methods. Its well-defined properties make it suitable for calibrating instruments or validating methods.

Environmental Science

Application: Lastly, this compound may have applications in environmental science, particularly in the study of chemical degradation processes. Its breakdown products and their environmental impact can be studied to understand and mitigate pollution.

Each of these applications demonstrates the versatility of (3-Oxopiperazin-2-yl)acetic acid in scientific research. Its multifaceted uses span across different disciplines, making it a valuable compound for various investigative and practical purposes. The provided analysis is based on the compound’s known properties and potential uses within the scientific community as of my last update in 2021, supplemented by recent findings .

Safety and Hazards

The compound is classified as hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray. After handling, hands should be washed thoroughly. It should not be eaten, drunk, or smoked when using this product. Use should be only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye protection should be worn .

properties

IUPAC Name

2-(3-oxopiperazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O3/c9-5(10)3-4-6(11)8-2-1-7-4/h4,7H,1-3H2,(H,8,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXJIRWKIYQMFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406448
Record name (3-oxopiperazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Oxopiperazin-2-yl)acetic acid

CAS RN

405214-33-7
Record name (3-oxopiperazin-2-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406448
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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